molecular formula C16H16O3 B6365230 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid CAS No. 1261946-85-3

2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid

Cat. No.: B6365230
CAS No.: 1261946-85-3
M. Wt: 256.30 g/mol
InChI Key: ARAZXGDRTNCMPH-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 2,3-dimethylphenyl group and a methoxy group

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-5-4-6-13(11(10)2)14-8-7-12(19-3)9-15(14)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAZXGDRTNCMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681331
Record name 4-Methoxy-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-85-3
Record name 4-Methoxy-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dimethylphenyl)-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the direct functionalization of a benzoic acid derivative with appropriate substituents through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The methoxy and dimethylphenyl groups contribute to its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    Mefenamic Acid: A nonsteroidal anti-inflammatory drug with a similar structure but different substitution pattern.

    Ibuprofen: Another NSAID with a carboxylic acid group and similar anti-inflammatory properties.

    Naproxen: An NSAID with a similar mechanism of action but different structural features.

Uniqueness: 2-(2,3-Dimethylphenyl)-5-methoxybenzoic acid is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other similar compounds. Its methoxy group and dimethylphenyl substitution provide unique steric and electronic effects that influence its chemical behavior and biological activity.

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